molecular formula C₃₀H₂₈D₄N₆O₆ B1157737 Ethyl Olmesartan Medoxomil-d4

Ethyl Olmesartan Medoxomil-d4

货号: B1157737
分子量: 576.64
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl Olmesartan Medoxomil-d4, also known as this compound, is a useful research compound. Its molecular formula is C₃₀H₂₈D₄N₆O₆ and its molecular weight is 576.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Applications

1. Antihypertensive Therapy
Ethyl Olmesartan Medoxomil-d4 serves primarily as a prodrug that enhances the bioavailability of olmesartan. Upon administration, it is hydrolyzed to release olmesartan, which effectively inhibits the actions of angiotensin II, leading to vasodilation and reduced blood pressure. Clinical studies have established its efficacy in lowering both systolic and diastolic blood pressure in patients with hypertension.

Dosage (mg)Mean Systolic Blood Pressure Reduction (mm Hg)Mean Diastolic Blood Pressure Reduction (mm Hg)
514.59.6
2016.512.2
8015.410.6

This table summarizes findings from randomized controlled trials demonstrating significant reductions in blood pressure across various dosages .

2. Combination Therapy
Research indicates that this compound can be effectively used in combination with other antihypertensive agents, such as amlodipine and hydrochlorothiazide, to enhance therapeutic outcomes for patients whose hypertension is not adequately controlled with monotherapy. A study showed that a triple fixed-dose combination significantly improved response rates compared to dual therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption after oral administration, with peak plasma concentrations achieved within 1.4 to 2.8 hours. The conversion to olmesartan increases bioavailability significantly from approximately 4.5% to about 28.6% .

Case Studies

1. Olmesartan-Induced Enteropathy
A notable case study documented a patient who developed enteropathy after prolonged use of olmesartan medoxomil, presenting with severe diarrhea and weight loss. Symptoms improved following discontinuation of the drug and treatment with budesonide, emphasizing the need for monitoring gastrointestinal side effects in patients receiving this medication .

2. Nano-formulation Studies
Recent investigations explored nano-formulations of olmesartan medoxomil for treating indomethacin-induced duodenitis in animal models. The results indicated enhanced therapeutic effects and reduced inflammation markers compared to standard treatments .

属性

分子式

C₃₀H₂₈D₄N₆O₆

分子量

576.64

同义词

4-(1-Hydroxy-1-methylpropyl)-2-propyl-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid-d4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。